biological activity of 1-(2-methoxyethyl)-N-methylpiperidin-4-amine
biological activity of 1-(2-methoxyethyl)-N-methylpiperidin-4-amine
An In-depth Technical Guide to the Predicted Biological Activity of 1-(2-methoxyethyl)-N-methylpiperidin-4-amine
Authored by: A Senior Application Scientist
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] This technical guide provides a comprehensive analysis of the predicted , a novel derivative. Due to the limited direct research on this specific molecule, this document synthesizes data from structurally related N-substituted 4-aminopiperidine analogs to forecast its potential pharmacological profile. We will delve into hypothesized mechanisms of action, propose detailed experimental protocols for validation, and discuss its potential applications in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar chemical entities.
Introduction: The 4-Aminopiperidine Moiety as a Privileged Scaffold
The 4-aminopiperidine core is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[2] Its unique structure allows for modifications that can enhance the efficacy and selectivity of therapeutic agents.[2] Derivatives of this scaffold have demonstrated a wide array of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and neurological effects. The central nitrogen atom and the amino group at the 4-position provide key points for chemical modification, enabling the fine-tuning of physicochemical properties and biological targets. The subject of this guide, 1-(2-methoxyethyl)-N-methylpiperidin-4-amine, combines this privileged scaffold with a methoxyethyl group at the piperidine nitrogen, a substitution known to influence pharmacokinetic properties.
Predicted Biological Activities and Mechanistic Insights
Based on the extensive literature on related 4-aminopiperidine derivatives, we can hypothesize several key biological activities for 1-(2-methoxyethyl)-N-methylpiperidin-4-amine.
Antimicrobial and Antifungal Potential
Numerous studies have highlighted the antimicrobial and antifungal properties of N-substituted 4-aminopiperidines.[3][4][5]
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Hypothesized Mechanism: The lipophilic nature of the piperidine ring combined with the basicity of the amino groups is thought to facilitate interaction with and disruption of microbial cell membranes. For fungi, a key target is the ergosterol biosynthesis pathway.[5] It is plausible that 1-(2-methoxyethyl)-N-methylpiperidin-4-amine could interfere with enzymes such as sterol C14-reductase and/or sterol C8-isomerase, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death.[5]
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Supporting Evidence from Analogs:
Anti-Inflammatory Activity via NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases.[7]
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Hypothesized Mechanism: Structurally similar compounds have been identified as inhibitors of the NLRP3 inflammasome.[7] The proposed mechanism involves the inhibition of NLRP3-dependent pyroptosis and the subsequent release of pro-inflammatory cytokines such as IL-1β.[7] 1-(2-methoxyethyl)-N-methylpiperidin-4-amine may bind to the NLRP3 protein, preventing its oligomerization and activation.
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Supporting Evidence from Analogs:
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A series of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives have been shown to inhibit NLRP3-dependent pyroptosis and IL-1β release in vitro.[7]
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Neurological and CNS Activity
The 4-aminopiperidine scaffold is present in numerous centrally acting agents, suggesting potential for neurological applications.[2]
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Hypothesized Mechanisms and Targets:
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5-HT2A Receptor Inverse Agonism: Derivatives of N-(1-methylpiperidin-4-yl) have been identified as potent 5-HT2A receptor inverse agonists, a mechanism associated with antipsychotic activity.[8] The subject compound could potentially exhibit similar activity, leading to a reduction in serotonergic signaling.
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NMDA Receptor Antagonism: N-substituted 4-benzylpiperidines have been shown to be selective antagonists of the NR1/2B subunit of the NMDA receptor.[9] This suggests that 1-(2-methoxyethyl)-N-methylpiperidin-4-amine could modulate glutamatergic neurotransmission, with potential applications in neurodegenerative disorders.
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Proposed Experimental Workflows for Biological Validation
To validate the predicted biological activities of 1-(2-methoxyethyl)-N-methylpiperidin-4-amine, a series of in vitro and in vivo assays are proposed.
Workflow for Assessing Antimicrobial and Antifungal Activity
Caption: Workflow for NLRP3 Inflammasome Inhibition Assay.
Protocol 2: IL-1β Release Assay in THP-1 Macrophages
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Cell Culture and Differentiation: Culture human THP-1 monocytes and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).
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Priming: Prime the differentiated macrophages with lipopolysaccharide (LPS) to upregulate pro-IL-1β expression.
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Compound Treatment: Treat the primed cells with varying concentrations of 1-(2-methoxyethyl)-N-methylpiperidin-4-amine for 1 hour.
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NLRP3 Activation: Stimulate the NLRP3 inflammasome with adenosine triphosphate (ATP).
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Quantification of IL-1β: Collect the cell culture supernatants and measure the concentration of secreted IL-1β using an enzyme-linked immunosorbent assay (ELISA).
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Cytotoxicity Assessment: Concurrently, assess the viability of the treated cells using an MTT assay to rule out cytotoxic effects.
Quantitative Data Summary of Related Compounds
The following table summarizes the biological activities of structurally related 4-aminopiperidine derivatives found in the literature.
| Compound Class | Biological Activity | Key Findings | Reference |
| N-alkyl 4-aminopiperidines | Antifungal | MIC values in the range of 1-8 µg/mL against Candida and Aspergillus spp. | [5] |
| 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-ones | Anti-inflammatory | Concentration-dependent inhibition of IL-1β release. | [7] |
| N-(1-methylpiperidin-4-yl) carbamides | 5-HT2A Inverse Agonist | pKi of 9.3 for human 5-HT2A receptors. | [8] |
| N-(2-phenoxyethyl)-4-benzylpiperidines | NMDA Receptor Antagonist | IC50 of 0.63 µM for the NR1/2B subunit. | [9] |
| Piperidine derivatives | Respiration Inhibitor (M. tuberculosis) | MIC90 of 4.8 µg/mL (12.5 µM). | [10] |
Synthesis Considerations
The synthesis of 1-(2-methoxyethyl)-N-methylpiperidin-4-amine can be approached through several established synthetic routes. A common method involves the reductive amination of 1-(2-methoxyethyl)piperidin-4-one with methylamine.
Caption: Proposed Synthetic Route.
This approach offers a straightforward and efficient pathway to the target molecule, utilizing commercially available starting materials. Alternative synthetic strategies may involve the N-alkylation of N-methylpiperidin-4-amine with 2-bromoethyl methyl ether. [11]
Conclusion and Future Directions
While direct experimental data on 1-(2-methoxyethyl)-N-methylpiperidin-4-amine is currently unavailable, a comprehensive analysis of structurally related compounds strongly suggests its potential as a biologically active molecule with possible applications in antimicrobial, anti-inflammatory, and neurological therapies. The methoxyethyl substitution may confer favorable pharmacokinetic properties, enhancing its drug-like potential.
Future research should focus on the synthesis and subsequent in vitro and in vivo evaluation of this compound using the experimental workflows outlined in this guide. A thorough investigation of its pharmacological profile, including target identification and mechanism of action studies, will be crucial in determining its therapeutic utility. The exploration of this and similar novel 4-aminopiperidine derivatives holds significant promise for the discovery of new therapeutic agents.
References
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1-Methyl-N-(2-methylpropyl)piperidin-4-amine. (n.d.). Vibrant Pharma Inc. Retrieved January 23, 2024, from [Link]
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Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. (2005). PubMed. Retrieved January 23, 2024, from [Link]
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4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. (2000). PubMed. Retrieved January 23, 2024, from [Link]
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